Direct Head-to-Head Comparison: Potency Against Acetazolamide (Standard Inhibitor)
In a standardized enzymatic assay, Carbonic anhydrase inhibitor 16 (compound 1) demonstrated 10-fold greater potency against hCA I and 6-fold greater potency against hCA II relative to the reference standard acetazolamide [1]. The Ki values confirm its superior binding affinity.
| Evidence Dimension | Inhibition constant (Ki) for hCA I and hCA II |
|---|---|
| Target Compound Data | hCA I Ki = 28.5 nM; hCA II Ki = 2.2 nM |
| Comparator Or Baseline | Acetazolamide (ACTZ): hCA I Ki = 250 nM; hCA II Ki = 12 nM |
| Quantified Difference | 10-fold more potent against hCA I; 6-fold more potent against hCA II |
| Conditions | In vitro enzymatic assay using recombinant human carbonic anhydrase isoforms I and II. |
Why This Matters
This establishes Carbonic anhydrase inhibitor 16 as a significantly more potent alternative to the commonly used reference inhibitor, enabling experiments at lower working concentrations and potentially reducing off-target effects.
- [1] Shilkar D, Mohd Siddique MU, Bua S, Yasmin S, Patil M, Timiri AK, Supuran CT, Jayaprakash V. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. J Enzyme Inhib Med Chem. 2023;38(1):2235089. View Source
